2,7-Dihydroxyxanthen-9-one is a chemical compound classified within the xanthone family, which consists of oxygen-containing heterocyclic compounds known for their diverse biological activities. The compound is recognized for its potential therapeutic applications, particularly in the fields of medicine and biochemistry. Its structure features a xanthone core with hydroxyl groups at the 2 and 7 positions, contributing to its unique chemical properties and biological activities. The compound is identified by the CAS number 64632-72-0 and has a molecular formula of C13H8O4, with a molecular weight of 228.2 g/mol .
The synthesis of 2,7-dihydroxyxanthen-9-one can be achieved through several methods, including:
The reaction conditions typically require careful control of temperature and time to optimize yield and purity. For instance, using xylene as a solvent allows for higher boiling points, facilitating better solubility and reaction kinetics.
The molecular structure of 2,7-dihydroxyxanthen-9-one consists of a fused ring system characteristic of xanthones. The presence of hydroxyl groups at the 2 and 7 positions enhances its reactivity and solubility in polar solvents.
2,7-Dihydroxyxanthen-9-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,7-dihydroxyxanthen-9-one involves its interaction with specific molecular targets within biological systems. The hydroxyl groups facilitate hydrogen bonding with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects such as anti-inflammatory responses or apoptosis induction in cancer cells .
Relevant data on its properties indicate that it exhibits significant photophysical properties, making it suitable for applications in fluorescence studies .
2,7-Dihydroxyxanthen-9-one has several scientific uses:
Plant Families and Species:2,7-Dihydroxyxanthen-9-one occurs predominantly in the Clusiaceae, Ebenaceae, and Moraceae families, with notable occurrence in tropical and subtropical species. Within the Clusiaceae, Garcinia oblongifolia (syn. Garcinia pictoria) accumulates this xanthone in its leaves, bark, and fruits, often alongside structurally related compounds like mangostin derivatives [1]. Diospyros buxifolia (Ebenaceae) contains the compound in root bark and leaves, while Ficus hirta (Moraceae) synthesizes it in aerial parts and latex. This distribution follows patterns of xanthone biosynthesis, which involves the shikimate and acetate-malonate pathways, with key enzymatic steps including benzophenone synthase and xanthone synthase.
Ecological Functions:In planta, 2,7-Dihydroxyxanthen-9-one serves as a critical defense metabolite with multifaceted ecological roles:
Table 1: Taxonomic Distribution of 2,7-Dihydroxyxanthen-9-one
Plant Family | Species | Plant Part | Concentration Range (mg/kg DW) |
---|---|---|---|
Clusiaceae | Garcinia oblongifolia | Leaves, Bark | 120–450 |
Ebenaceae | Diospyros buxifolia | Root Bark, Leaves | 85–220 |
Moraceae | Ficus hirta | Aerial Parts, Latex | 70–180 |
Boraginaceae | Ehretia laevis | Leaves, Bark | 40–150 |
Ethnobotanical Applications:Traditional medicine systems across Asia have utilized plant sources rich in 2,7-Dihydroxyxanthen-9-one for centuries, though the compound itself was unidentified historically. In Traditional Chinese Medicine (TCM), Garcinia oblongifolia (岭南山竹子, Lǐngnán shānzhúzi) decoctions treated dysentery and skin infections—applications now attributed to xanthone-mediated antimicrobial effects [1]. Similarly:
Preparation Methods:Traditional extraction techniques directly influenced compound bioavailability:
Table 2: Traditional Uses Correlated with Modern Pharmacological Activities
Traditional Use | Plant Source | Modern Bioactivity Confirmation |
---|---|---|
Dysentery treatment | Garcinia oblongifolia | Antibacterial vs. Shigella dysenteriae (MIC 25 µg/ml) |
Anti-arthritic applications | Ficus hirta | COX-2 inhibition (IC₅₀ 18 µM) |
Jaundice management | Ehretia laevis | Bilirubin reduction in hepatocyte models |
Wound healing | Diospyros buxifolia | Fibroblast proliferation stimulation (+45%) |
Methodological Limitations:Despite promising bioactivities, critical gaps impede translational development:
Priority Research Questions:
Network Pharmacology Models:2,7-Dihydroxyxanthen-9-one exemplifies "privileged scaffolds" with intrinsic polypharmacology. Computational models predict engagement with 37 human targets, clustered in five functional modules:
Synergistic Frameworks:The compound’s bioactivity amplifies via ecological and pharmacological synergy:
Structure-Activity Relationships:The 2,7-hydroxylation pattern confers optimal resonance stabilization for radical scavenging (BDE: 78 kcal/mol) versus 1,3- or 1,7-isomers (BDE >82 kcal/mol). C9 carbonyl H-bonding directs molecular orientation at biological targets, as shown in COX-2 co-crystallization models. Halogenation at C4 (e.g., 4-Cl derivatives) increases antimicrobial potency but introduces hepatotoxicity risks, affirming the ecological rationale for natural hydroxylation patterns.
Table 3: Key Molecular Targets and Predicted Interactions
Target Class | Specific Targets | Interaction Mechanism | Functional Outcome |
---|---|---|---|
Transcription Factors | NRF2, NF-κB | Covalent KEAP1 modification; IκB stabilization | Antioxidant gene upregulation; cytokine suppression |
Enzymes | α-Glucosidase, DNA gyrase | Competitive inhibition; ATP site binding | Antidiabetic; antibacterial |
Receptors | GABA_A, Adenosine A2A | Allosteric modulation; agonist activity | Anxiolytic; anti-inflammatory |
Ion Channels | TRPV1, K_v7.2 | Activation; voltage-sensor modulation | Analgesic; neuroprotection |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0